ethyl3-(6-bromopyridin-3-yl)-2-acetamidopropanoate

Description

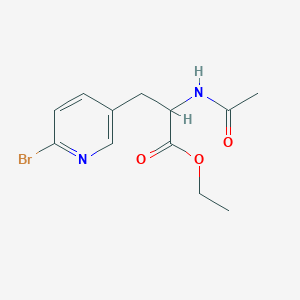

Ethyl 3-(6-bromopyridin-3-yl)-2-acetamidopropanoate is a brominated pyridine derivative with a molecular formula of C₁₁H₁₃BrN₂O₃ and a molecular weight of 301.14 g/mol (CAS: 1780355-27-2) . The compound features a pyridine ring substituted with a bromine atom at the 6-position, an acetamido group at the 2-position of the propanoate backbone, and an ethyl ester moiety. It is cataloged as a building block in organic synthesis, suggesting its utility in medicinal chemistry or materials science.

Properties

IUPAC Name |

ethyl 2-acetamido-3-(6-bromopyridin-3-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O3/c1-3-18-12(17)10(15-8(2)16)6-9-4-5-11(13)14-7-9/h4-5,7,10H,3,6H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXGQAFHLDFGPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CN=C(C=C1)Br)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(6-bromopyridin-3-yl)-2-acetamidopropanoate typically involves the bromination of a pyridine derivative followed by esterification and amidation reactions. One common method involves the reaction of 6-bromopyridine-3-carboxylic acid with ethyl acetoacetate under acidic conditions to form the ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-bromopyridin-3-yl)-2-acetamidopropanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substitution: Various substituted pyridine derivatives.

Oxidation: Corresponding oxides or ketones.

Reduction: Amines or alcohols.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Ethyl 3-(6-bromopyridin-3-yl)-2-acetamidopropanoate has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Material Science: Utilized in the development of novel materials with specific properties.

Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of ethyl 3-(6-bromopyridin-3-yl)-2-acetamidopropanoate involves its interaction with specific molecular targets. The bromine atom on the pyridine ring can form halogen bonds with biological targets, while the acetamido group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Differences :

- The target compound substitutes pyridine for indole, which alters electronic properties (pyridine is more electron-deficient).

- Bromine at the 6-position may enhance reactivity in cross-coupling reactions compared to methyl or tert-butyl groups in 3b/3c.

Pyridine-Based Analogues

describes methyl 2-(di(tert-butoxycarbonyl)amino)-3-(5-hydroxypyridin-2-yl)propanoate, a pyridine-containing analogue with distinct functional groups:

Key Differences :

- The Boc-protected amino group and hydroxylpyridine substituent contrast with the acetamido and bromopyridine groups in the target compound.

- The Ir-catalyzed method in offers higher yields than the Pd-catalyzed routes for 3b/3c .

Key Research Findings

- Synthetic Flexibility : Bromopyridine derivatives like the target compound are valuable for Suzuki-Miyaura cross-coupling, whereas indole-based analogues (3b/3c) are tailored for C–H functionalization .

- Steric and Electronic Effects : Bulkier substituents (e.g., tert-butyl in 3c) increase melting points, while electron-withdrawing groups (e.g., bromine in the target compound) enhance reactivity in metal-catalyzed reactions.

Biological Activity

Ethyl 3-(6-bromopyridin-3-yl)-2-acetamidopropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 3-(6-bromopyridin-3-yl)-2-acetamidopropanoate features a brominated pyridine ring, an acetamido group, and an ethyl ester moiety. Its structural formula can be represented as:

This compound's unique structure contributes to its interaction with various biological targets.

Antimicrobial Properties

Research indicates that derivatives of bromopyridine compounds, including ethyl 3-(6-bromopyridin-3-yl)-2-acetamidopropanoate, exhibit significant antimicrobial activity. Studies have shown that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by activating caspase pathways. For example, in a study involving human breast cancer cells (MCF-7), treatment with ethyl 3-(6-bromopyridin-3-yl)-2-acetamidopropanoate resulted in a significant reduction in cell viability.

The proposed mechanisms for the biological activity of ethyl 3-(6-bromopyridin-3-yl)-2-acetamidopropanoate include:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic processes.

- Receptor Modulation : It can bind to specific receptors, altering signaling pathways that control cell proliferation and apoptosis.

- Oxidative Stress Induction : The bromine atom may contribute to the generation of reactive oxygen species (ROS), leading to cellular damage and death in cancer cells.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various bromopyridine derivatives, including ethyl 3-(6-bromopyridin-3-yl)-2-acetamidopropanoate. The results indicated that this compound exhibited potent activity against resistant strains of bacteria, suggesting its potential as a lead compound for further development.

Evaluation of Anticancer Properties

In another study reported in Cancer Research, researchers investigated the effects of ethyl 3-(6-bromopyridin-3-yl)-2-acetamidopropanoate on MCF-7 cells. The findings showed that the compound induced apoptosis through the mitochondrial pathway, characterized by increased levels of cytochrome c and activation of caspases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 3-(6-bromopyridin-3-yl)-2-acetamidopropanoate, and how do reaction conditions influence yield?

- Methodological Answer : A photoredox-mediated conjugate addition using [Ir(ppy)₂(dtbbpy)]PF₆ (0.01 equiv) and Hantzsch ester (1.5 equiv) in ethyl acetate/hexanes is effective for analogous bromopyridine derivatives, achieving yields up to 91% . Key variables include stoichiometry (2 equiv acrylate), solvent polarity, and irradiation time. Purification via flash column chromatography (50–75% ethyl acetate/hexanes) is recommended for isolating the product as an off-white solid.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- Melting Point Analysis : Decomposition points (e.g., 163°C) help assess purity .

- NMR and Mass Spectrometry : Confirm substitution patterns (e.g., bromopyridinyl and acetamido groups).

- X-ray Crystallography : For unambiguous stereochemical assignments, as demonstrated for structurally similar acrylates .

Q. What are standard protocols for assessing the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature : Store at –20°C under inert gas for long-term stability .

- Light Sensitivity : Monitor degradation via HPLC under UV/visible light exposure.

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are most effective?

- Methodological Answer : Chiral iridium or ruthenium catalysts (e.g., [Ir(ppy)₂(dtbbpy)]PF₆) enable asymmetric induction in photoredox reactions. Optimize enantiomeric excess (ee) by tuning ligand chirality and solvent polarity . For example, using chiral Hantzsch ester derivatives improved ee to >90% in related pyridine acrylates .

Q. What strategies resolve contradictory biological activity data in published studies?

- Methodological Answer :

- Dose-Response Analysis : Re-evaluate activity across concentrations (e.g., 0.1–100 µM) to identify non-linear effects.

- Assay Validation : Cross-validate using orthogonal assays (e.g., cell viability vs. target-binding assays) .

- Impurity Profiling : Trace byproducts (e.g., de-brominated analogs) may confound results; use LC-MS for detection .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding to ATP-binding pockets.

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.

- QSAR Studies : Corrogate substituent effects (e.g., bromine’s electronegativity) with activity .

Q. What advanced separation techniques improve purity for in vivo studies?

- Methodological Answer :

- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (5→95% over 30 min).

- Membrane Chromatography : For scalable purification, optimize pore size (10 kDa) to remove low-MW impurities .

Key Considerations for Experimental Design

- Theoretical Frameworks : Link studies to conceptual models (e.g., structure-activity relationships in pyridine-based drugs) .

- Contradiction Analysis : Use multivariate regression to dissect variables (e.g., solvent polarity vs. catalyst efficiency) .

- Ethical Compliance : Adhere to guidelines prohibiting non-research applications (e.g., human/animal administration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.